molecular formula C10H11N3O B3266405 4-Aminomethyl-2-methyl-2H-phthalazin-1-one CAS No. 42476-81-3

4-Aminomethyl-2-methyl-2H-phthalazin-1-one

Cat. No.: B3266405
CAS No.: 42476-81-3
M. Wt: 189.21 g/mol
InChI Key: XXIJSLHCIXQDON-UHFFFAOYSA-N
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Description

4-Aminomethyl-2-methyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H9N3O.

Mechanism of Action

Target of Action

The primary target of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is the PRMT5-MTA complex . This complex has recently emerged as a new synthetically lethal drug target for the treatment of MTAP-deleted cancers .

Mode of Action

This compound, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells .

Biochemical Pathways

The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 by this compound disrupts these biochemical pathways.

Pharmacokinetics

The optimization of pharmacokinetic properties was a key part of the discovery of MRTX1719 .

Result of Action

The inhibition of PRMT5 activity by this compound leads to dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors . This correlates with antitumor activity .

Action Environment

The action of this compound is particularly effective in the environment of MTAP-deleted cells . The MTAP gene is frequently co-deleted with CDKN2A, the most commonly deleted tumor suppressor gene in human cancers . Homozygous gene deletion causes MTAP-deleted cells to accumulate methylthioadenosine (MTA), which competes with the activating cofactor S-adenosyl-L-methionine (SAM), causing a decrease in PRMT5 activity and sensitizing the MTAP-deleted cells to further loss of PRMT5 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the aminomethyl and methyl groups at the appropriate positions on the phthalazine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is unique due to its specific structure, which allows it to effectively inhibit the PRMT5/MTA complex without requiring chiral synthesis or separation steps. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(aminomethyl)-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJSLHCIXQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-81-3
Record name 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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